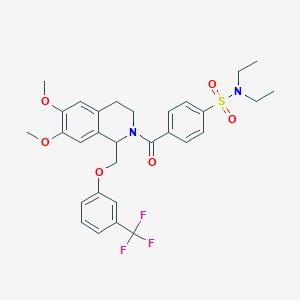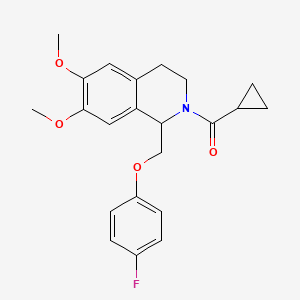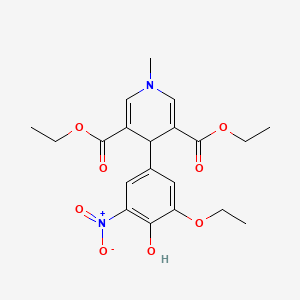
4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide involves several steps. The process typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the trifluoromethylphenoxy group. The final steps involve the addition of the benzenesulfonamide moiety and the diethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
- 6,7-dimethoxy-1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-dimethoxy-1-(3-(trifluoromethyl)phenoxy)methyl-1,2,3,4-tetrahydroisoquinoline These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C30H33F3N2O6S |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
4-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C30H33F3N2O6S/c1-5-34(6-2)42(37,38)24-12-10-20(11-13-24)29(36)35-15-14-21-16-27(39-3)28(40-4)18-25(21)26(35)19-41-23-9-7-8-22(17-23)30(31,32)33/h7-13,16-18,26H,5-6,14-15,19H2,1-4H3 |
InChI Key |
WYSJLMCXNFSQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzoyl-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11208768.png)

![5-(3-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208774.png)
![5,7-Bis(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208778.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B11208785.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B11208798.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11208803.png)
![2-[4-amino-5-(N-(1,3-thiazol-2-yl)carbamoyl)(1,3-thiazol-2-ylthio)]-N-[4-(dime thylamino)phenyl]acetamide](/img/structure/B11208804.png)
![1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11208811.png)
![N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide](/img/structure/B11208819.png)
![5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11208828.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11208838.png)


